

# Summary of Clinical Evidence on Docusate Sodium

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## Compound Focus: Docusate Sodium

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Study / Review Focus	Patient Population	Intervention & Comparison	Key Efficacy Outcomes
<b>Comprehensive Review (McRorie et al., 2021) [1]</b>	Constipated population	7 RCTs (1956-2021): Docusate (100-400 mg/day) vs. Placebo	<b>No significant difference</b> in stool softening effect between docusate and placebo in any of the 7 studies [1].
<b>Stool Water Content Study (McRorie et al., 2021) [1]</b>	Chronic idiopathic constipation (n=170)	Docusate (200 mg/day) vs. Psyllium (10.2 g/day) for 2 weeks	Docusate had <b>no significant effect</b> on stool water content (remained <72%, hard stool). Psyllium significantly increased water content to normal levels (p<0.05) [1].
<b>Hospice Patient RCT (Tarumi et al., 2013) [2]</b>	Hospice patients (n=74)	Docusate + Senna vs. Placebo + Senna for 10 days	<b>No significant differences</b> in stool frequency, volume, consistency, or patient perceptions of bowel movements [3] [2].
<b>Medication Use Evaluation (WPB VA, 2024) [4]</b>	Veterans in community living center	Docusate added to bowel regimens vs. regimens without docusate	Docusate did <b>not reduce</b> the need for rescue constipation medications, suggesting minimal benefit [4].

## Detailed Experimental Protocols

For researchers, the methodology of these studies is critical for evaluating the evidence.

### Comprehensive Review of Placebo-Controlled Trials

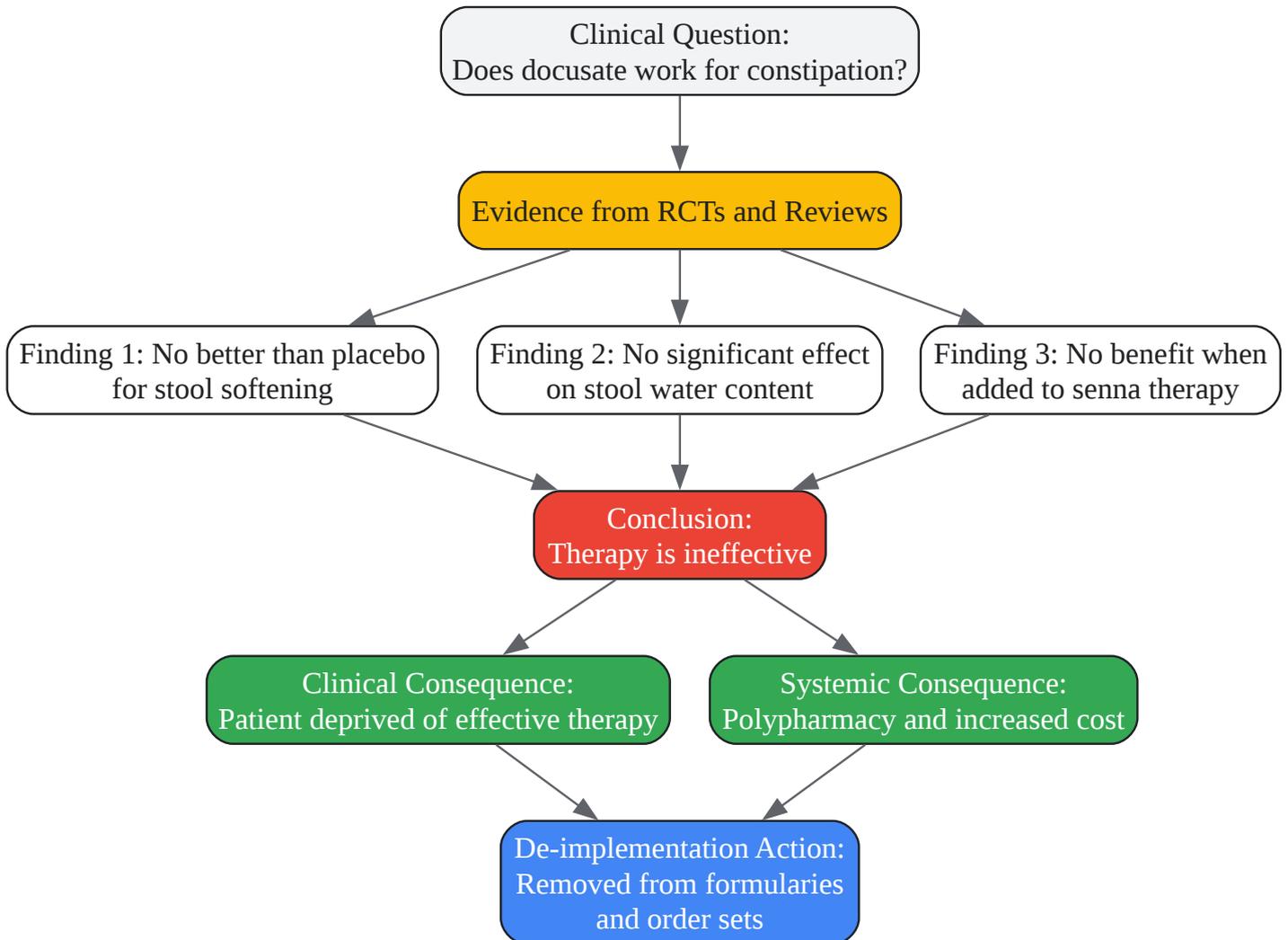
- **Objective:** To assess the published clinical evidence for the stool-softening efficacy of docusate in a constipated population [1].
- **Search Method:** A comprehensive search of PubMed and EMBASE was conducted [1].
- **Inclusion Criteria:** Randomized, placebo-controlled clinical studies assessing the efficacy of docusate for stool softening [1].
- **Data Synthesis:** The search yielded 7 qualifying studies published between 1956 and 2021. The outcomes across these studies were synthesized to draw an overall conclusion on efficacy [1].

### Randomized Controlled Trial in Hospice Patients

- **Objective:** To assess the efficacy of docusate in managing constipation in hospice patients [2].
- **Design:** A 10-day, prospective, randomized, double-blind, placebo-controlled trial [2].
- **Participants:** 74 hospice patients aged 18 or older, able to take oral medications [2].
- **Intervention:** Patients were randomized to receive either oral docusate with sennosides or a placebo with sennosides [2].
- **Primary Outcomes:** Stool frequency, volume, and consistency [2].
- **Secondary Outcomes:** Patient perceptions of difficulty and completeness of evacuation, and other bowel-related interventions [2].

## Mechanistic and Clinical Implications

The following diagram illustrates the evidence-based rationale for moving away from docusate therapy, linking its lack of efficacy to clinical consequences and the resulting de-implementation efforts.



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- **Lack of Objective Effect:** The belief that docusate softens stool by facilitating water and lipid passage into the stool is not supported by clinical evidence. A dedicated 4-week mechanistic study showed that docusate had no significant effect on **stool water content**, an objective measure of stool softening. In contrast, psyllium (a gel-forming fiber) significantly increased water content from hard to the normal range within 3 days [1].
- **De-implementation in Practice:** The robust evidence against docusate's efficacy has led to successful **de-implementation initiatives**. One academic medical center removed docusate from its inpatient formulary after administering over 735,000 doses. This was replaced with an evidence-based order set, which increased the use of effective therapies like psyllium and polyethylene glycol without negatively affecting patient care [5].

## Conclusion

In summary, the body of evidence from multiple randomized controlled trials and systematic reviews leads to a consistent conclusion: **docusate sodium is not an effective therapy for constipation and performs no better than a placebo** [1] [3] [2]. This has direct implications for clinical practice and drug development, prompting a shift towards proven alternatives and formal de-implementation of an ineffective medicine.

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